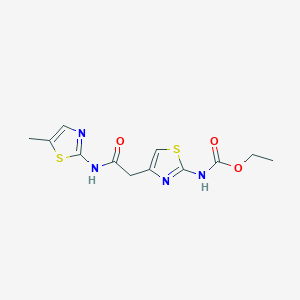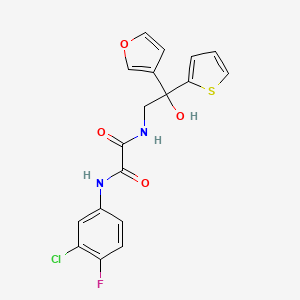
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research into compounds with similar structural motifs, such as those involving furan or thiophene rings combined with chloro and fluoro substituents, highlights multi-component synthesis approaches. For example, the multi-component synthesis of highly functionalized bifurans and 2-(thiophen-2-yl)furans involves furan or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate reacting smoothly in dry CH2Cl2 at ambient temperature, producing complex furan and thiophene derivatives with Cl-substitution (Sayahi et al., 2015).
Molecular Structure Analysis
X-ray crystallography provides deep insights into the molecular structures of complex organic molecules. Studies on similar compounds have determined crystal structures through X-ray diffraction, revealing specific orientations and interactions within the molecule, such as intramolecular hydrogen bonding and aromatic π-π interactions (Kumar et al., 2018).
Chemical Reactions and Properties
The photoinduced direct oxidative annulation of furan and thiophene derivatives, as studied by Zhang et al. (2017), demonstrates the potential for creating highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. This suggests a methodology for constructing complex molecules similar to the target compound through innovative synthetic routes (Zhang et al., 2017).
Physical Properties Analysis
The synthesis and characterization of related compounds often involve determining their physical properties, such as melting points, solubility, and crystal structure, through various spectroscopic methods (NMR, IR, Mass spectrometry) and X-ray crystallography. These studies provide a foundation for understanding the physical characteristics of complex organic molecules (Baichurin et al., 2019).
Chemical Properties Analysis
The reactivity of similar compounds, including their behavior in nucleophilic substitution reactions and the formation of new bonds under specific conditions, has been extensively studied. These reactions often result in the creation of novel compounds with diverse biological and chemical activities, suggesting potential applications for the target compound in various fields (Katoch-Rouse & Horti, 2003).
Applications De Recherche Scientifique
Oxidative Annulation and Heterocyclic Syntheses
Research has explored the photoinduced direct oxidative annulation of compounds like 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the formation of highly functionalized polyheterocyclic compounds. These processes are notable for their transition-metal-free and oxidant-free conditions, enabling the synthesis of complex heterocyclic structures potentially relevant for further development into pharmacologically active agents or materials with unique electronic properties. This pathway highlights the importance of furan and thiophene derivatives in synthesizing polyheterocyclic structures without the need for metal catalysts or external oxidants, demonstrating an eco-friendly approach to complex organic synthesis (Jin Zhang et al., 2017).
Neurokinin-1 Receptor Antagonist Research
Another study focused on the synthesis of a high-affinity, orally active neurokinin-1 receptor antagonist that showcases the chemical versatility and potential therapeutic applications of fluorophenyl compounds. These compounds have shown efficacy in pre-clinical tests relevant to emesis and depression, underscoring the potential of fluorophenyl derivatives in developing new treatments for these conditions. This indicates the broader utility of such compounds in therapeutic development beyond their specific structural attributes (T. Harrison et al., 2001).
Fluorinated Compounds in Synthetic Chemistry
The synthesis and reactions of fluorinated compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, provide insights into the manipulation of fluorinated moieties in organic synthesis. These reactions open pathways to a variety of structurally diverse and potentially bioactive compounds, illustrating the role of fluorination in enhancing the reactivity and modifying the properties of organic molecules. The ability to introduce and manipulate fluorinated groups is crucial for the development of molecules with desired physical, chemical, and biological properties (E. V. Pimenova et al., 2003).
Antimicrobial Activity of Heterocyclic Compounds
Studies on novel heterocycles derived from chromonyl-2(3H)-furanone have demonstrated promising antimicrobial activities against bacterial and fungal strains. These findings emphasize the potential of furan derivatives as scaffolds for developing new antimicrobial agents. The synthesis and bioactivity evaluation of these compounds highlight the ongoing search for new chemical entities capable of addressing the challenge of antimicrobial resistance (S. K. Ramadan & E. El‐Helw, 2018).
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O4S/c19-13-8-12(3-4-14(13)20)22-17(24)16(23)21-10-18(25,11-5-6-26-9-11)15-2-1-7-27-15/h1-9,25H,10H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPRCMHOCIPZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
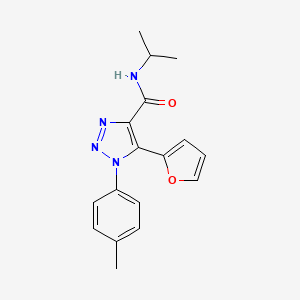


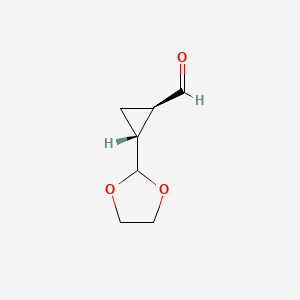
![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)
![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
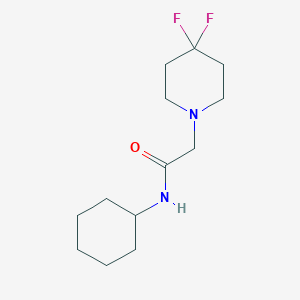
![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
